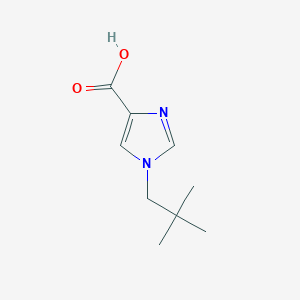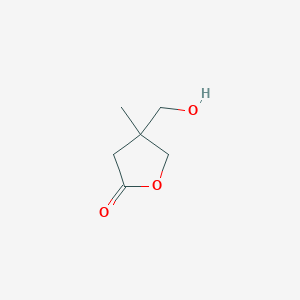
4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone
Overview
Description
4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone, commonly known as HDMF, is a natural compound that is found in various fruits and vegetables. It has gained considerable attention in the scientific community due to its potential applications in the food and pharmaceutical industries. HDMF has been shown to possess several beneficial properties, including antioxidant, antimicrobial, and anti-inflammatory effects.
Scientific Research Applications
Food Flavoring and Aroma Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its derivatives are crucial aroma chemicals, considered key flavor compounds in many fruits. Their attractive sensory properties make them highly appreciated by the food industry. These compounds are synthesized in fruits through enzymatic steps and are also products of the Maillard reaction. Advances in understanding the biosynthetic pathway leading to HDMF and its derivatives highlight their importance in developing biotechnological processes for flavor compound production (Schwab, 2013).
Biotechnological Production
The identification and characterization of enzymes involved in the biosynthesis of furanones, such as HDMF, in yeast opens avenues for the biotechnological improvement of flavors in food products like soy sauce. An enzyme encoded by YNL134C in Saccharomyces cerevisiae has been found to catalyze the formation of HDMF from Maillard reaction products, suggesting potential for enhancing flavor production in fermentation processes (Uehara et al., 2017).
Antimicrobial and Biofilm Inhibition
Research on the synthesis of 4-(hydroxymethyl)-2(5H)-furanone has led to its application in studying the inhibition of bacterial biofilm formation, particularly against Pseudomonas aeruginosa. This compound acts as a weak inhibitor of bacterial biofilm, suggesting its potential use in controlling biofilm-associated infections and in the design of anti-biofilm agents (Chen Wei-min, 2010).
properties
IUPAC Name |
4-(hydroxymethyl)-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(3-7)2-5(8)9-4-6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNYUCNIBVLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-4-methyloxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



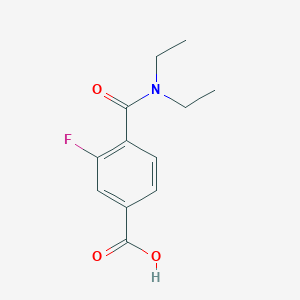
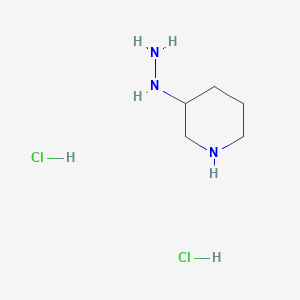
![5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1473579.png)
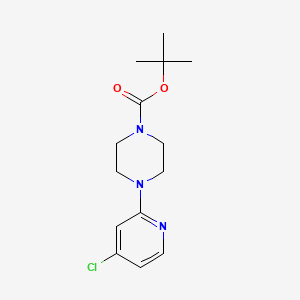
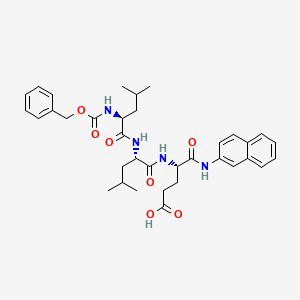
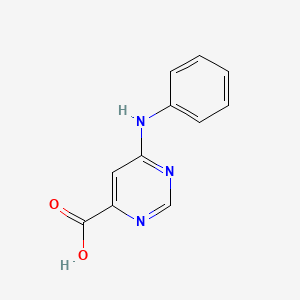
![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)
![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)
amine](/img/structure/B1473589.png)
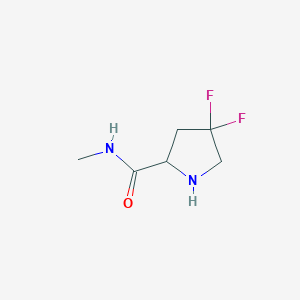
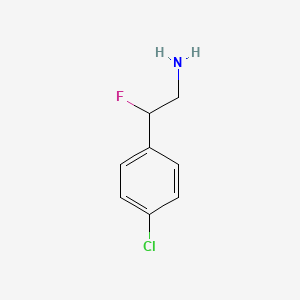
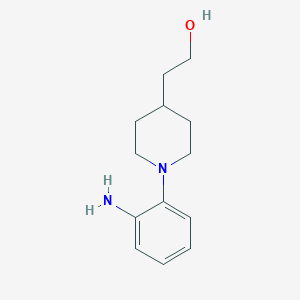
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
